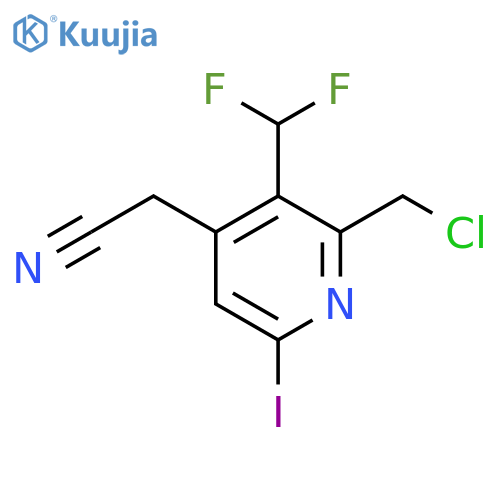

Cas no 1807142-40-0 (2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile)

1807142-40-0 structure

商品名:2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile

CAS番号:1807142-40-0

MF:C9H6ClF2IN2

メガワット:342.511620044708

CID:4893840

2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile

-

- インチ: 1S/C9H6ClF2IN2/c10-4-6-8(9(11)12)5(1-2-14)3-7(13)15-6/h3,9H,1,4H2

- InChIKey: HBIVYBUOSBNJGG-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(CC#N)=C(C(F)F)C(CCl)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 256

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 2.2

2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029022211-1g |

2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile |

1807142-40-0 | 95% | 1g |

$3,184.50 | 2022-03-31 | |

| Alichem | A029022211-500mg |

2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile |

1807142-40-0 | 95% | 500mg |

$1,701.85 | 2022-03-31 | |

| Alichem | A029022211-250mg |

2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile |

1807142-40-0 | 95% | 250mg |

$989.80 | 2022-03-31 |

2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

1807142-40-0 (2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile) 関連製品

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 307-59-5(perfluorododecane)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量